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molecular formula C11H26NO4P B8644657 Ethyl (3-aminobutyl)(diethoxymethyl)phosphinate CAS No. 103680-65-5

Ethyl (3-aminobutyl)(diethoxymethyl)phosphinate

Cat. No. B8644657
M. Wt: 267.30 g/mol
InChI Key: ZVUYFMOSURHPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243062

Procedure details

To a solution of 8.0 g of ethyl 3-oxobutyl(diethoxymethyl)phosphinate in 100 ml of methanol is added 22.8 g of ammonium acetate and 1.3 g of sodium cyanoborohydride. The mixture is stirred under an atmosphere of nitrogen at room temperature for a period of 2.5 h, and then left to stand overnight. The mixture is then acidified to pH 2 with the requisite amount of dilute hydrochloric acid and the methanol is evaporated under reduced pressure. The crude product is dissolved in 25 ml of water, washed twice with 20 ml of diethyl ether and the aqueous phase is then made alkaline to pH 12 with potassium hydroxide. The solution is then saturated with sodium chloride and extracted with 3×25 ml of dichloromethane. The organic phase is dried over magnesium sulphate, filtered and evaporated under reduced pressure and the crude product distilled to give ethyl 3-aminobutyl(diethoxymethyl)phosphinate, b.p. 150° C./0.01 mbar, 31P=+46.1 ppm (CDCl3).
Name
ethyl 3-oxobutyl(diethoxymethyl)phosphinate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:17])[CH2:3][CH2:4][P:5]([CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])(=[O:9])[O:6][CH2:7][CH3:8].C([O-])(=O)C.[NH4+].C([BH3-])#[N:24].[Na+].Cl>CO>[NH2:24][CH:2]([CH3:17])[CH2:3][CH2:4][P:5]([CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])(=[O:9])[O:6][CH2:7][CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 3-oxobutyl(diethoxymethyl)phosphinate
Quantity
8 g
Type
reactant
Smiles
O=C(CCP(OCC)(=O)C(OCC)OCC)C
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under an atmosphere of nitrogen at room temperature for a period of 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 25 ml of water
WASH
Type
WASH
Details
washed twice with 20 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted with 3×25 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC(CCP(OCC)(=O)C(OCC)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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